molecular formula C8H14ClNO3 B2860021 1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid;hydrochloride CAS No. 2378502-30-6

1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid;hydrochloride

Cat. No. B2860021
CAS RN: 2378502-30-6
M. Wt: 207.65
InChI Key: VWLARESKGBWIQP-UHFFFAOYSA-N
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Description

The compound “1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid;hydrochloride” is a complex organic molecule. It contains a bicyclic structure, which is a common feature in many bioactive molecules . The molecule also contains functional groups such as an amino group and a carboxylic acid group, which can participate in various chemical reactions .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various types of reactions. For instance, an asymmetric approach to similar bicyclo[2.2.1]heptane-1-carboxylates has been reported, which involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method provides access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic core, which is a common feature in many bioactive molecules . The presence of an amino group and a carboxylic acid group adds to the complexity of the molecule and can influence its reactivity and interactions with other molecules.


Chemical Reactions Analysis

Carboxylic acids, like the one present in this molecule, can undergo a variety of reactions. They can react with amines to form amides, a process that can be challenging due to the basic nature of amines . They can also react with alcohols to form esters in a process called Fischer esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, carboxylic acids typically have higher boiling points than similar-sized molecules due to their ability to form hydrogen bonds .

Scientific Research Applications

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs) demonstrate significant biological properties, with studies detailedly exploring their in vitro antioxidant activity. Research has focused on the structure-activity relationships (SARs) of HCAs, utilizing medicinal chemistry to develop more potent antioxidant molecules. Key structural features impacting antioxidant activity include modifications of the aromatic ring and the carboxylic function, such as esterification and amidation processes. The presence of an ortho-dihydroxy phenyl group (catechol moiety) is notably important for antioxidant activity, suggesting a route for optimization of molecular leads in medicinal chemistry to manage oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Anticancer Activity and Structural Modification

Norcantharidin analogues, including derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, exhibit potential anticancer activities. Structural modification of these compounds has shown promise in enhancing anticancer efficacy while eliminating most side effects common with traditional treatments. This underscores the importance of exploring better analogues for therapeutic applications, using norcantharidin as a lead compound (Deng & Tang, 2011).

Dual Role as Food Additive and Nutraceutical

Chlorogenic acid, a phenolic compound from the hydroxycinnamic acid family, possesses anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role as both a nutraceutical for metabolic syndrome treatment and as a food additive with antimicrobial properties makes it a prime candidate for dietary supplements and functional foods development. This highlights the potential for chlorogenic acid in addressing health concerns and preserving food products (Santana-Gálvez et al., 2017).

Biochemical Precursor and Signaling Molecule

The role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants extends beyond being the precursor of ethylene. It functions as a signaling molecule independently from ethylene, highlighting its multifaceted role in plant biology. This insight into ACC's functionalities offers a broader understanding of plant hormone interactions and their implications for agricultural practices (Van de Poel & Van Der Straeten, 2014).

properties

IUPAC Name

1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c9-5-8-3-7(4-8,6(10)11)1-2-12-8;/h1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLARESKGBWIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CC1(C2)C(=O)O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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